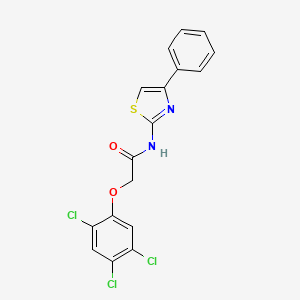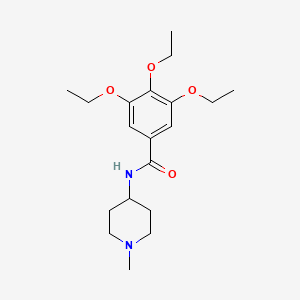
N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as PTCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide is not fully understood. However, studies have suggested that N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide exerts its effects by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects
N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. In addition, N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to inhibit the migration and invasion of cancer cells. In animal studies, N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. In addition, N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have low toxicity in animal studies. However, N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide also has some limitations. It is not water-soluble, which limits its use in certain experiments. In addition, N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has a short half-life, which may affect its efficacy in certain experiments.
未来方向
There are several future directions for N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide research. One potential direction is to develop N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide derivatives with improved efficacy and safety profiles. Another potential direction is to study the effects of N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide on other diseases, such as neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide and its potential applications in various fields.
Conclusion
In conclusion, N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide in various fields.
合成方法
N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide can be synthesized through a two-step process. The first step involves the reaction of 2,4,5-trichlorophenoxyacetic acid with thionyl chloride to produce 2,4,5-trichlorophenoxyacetyl chloride. The second step involves the reaction of 2,4,5-trichlorophenoxyacetyl chloride with 4-phenyl-1,3-thiazole-2-amine to produce N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide.
科学研究应用
N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and agriculture. In cancer research, N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles. In agriculture, N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have herbicidal activity against various weed species.
属性
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O2S/c18-11-6-13(20)15(7-12(11)19)24-8-16(23)22-17-21-14(9-25-17)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQFFORUYRMIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5137907.png)
![3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5137910.png)
![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5137912.png)

![7-benzoyl-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5137920.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5137949.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137954.png)
![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137961.png)
![6,6'-(1,4-piperazinediyldisulfonyl)bis(1-methylbenzo[cd]indol-2(1H)-one)](/img/structure/B5137974.png)
![2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B5137986.png)

![3-[5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5137993.png)
![4-{[carboxy(phenyl)methyl]thio}benzoic acid](/img/structure/B5137999.png)